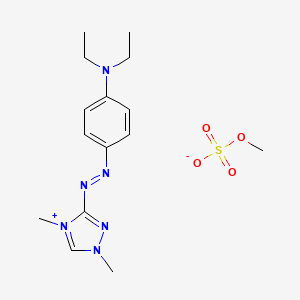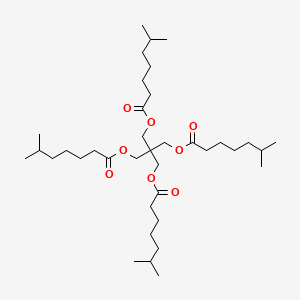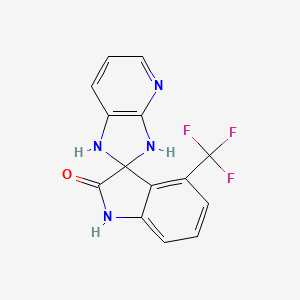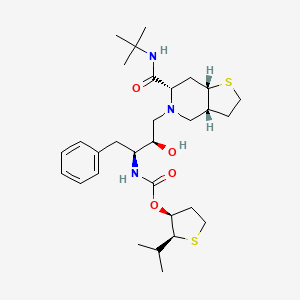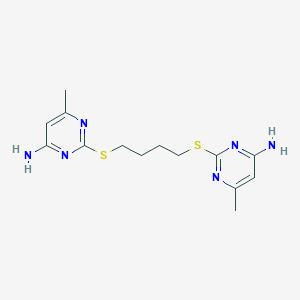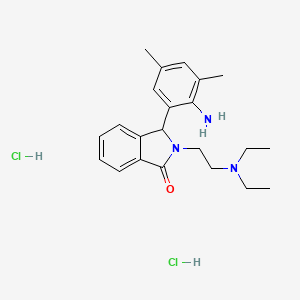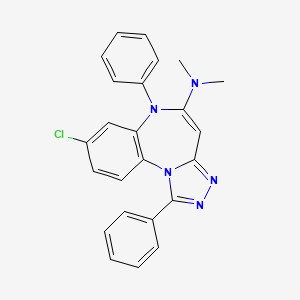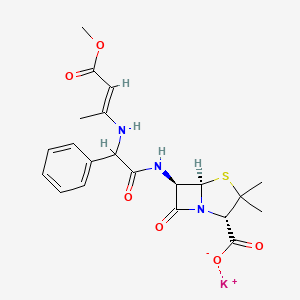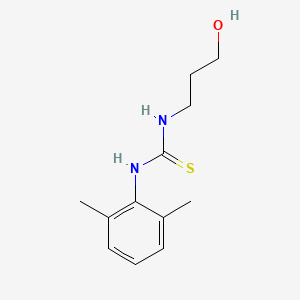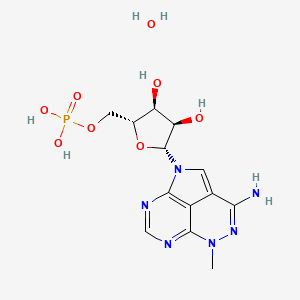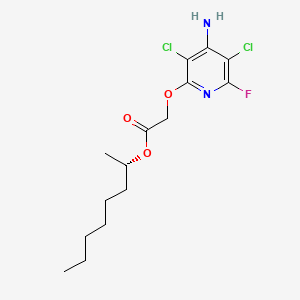
(S)-Fluroxypyr-meptyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Fluroxypyr-meptyl is a chiral herbicide belonging to the pyridine carboxylic acid family. It is widely used in agriculture to control broadleaf weeds in cereal crops, pastures, and non-crop areas. The compound is known for its selective action, effectively targeting unwanted vegetation while sparing the desired crops.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fluroxypyr-meptyl typically involves the esterification of fluroxypyr with meptyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The process requires careful control of temperature and pH to ensure the selective formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts, with the reaction mixture being constantly stirred to maintain homogeneity. The product is then purified through distillation and crystallization to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Fluroxypyr-meptyl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield fluroxypyr and meptyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Fluroxypyr and meptyl alcohol.
Oxidation: Fluroxypyr carboxylic acid.
Substitution: Various pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-Fluroxypyr-meptyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies to understand the impact of herbicides on plant physiology and biochemistry.
Medicine: Investigated for its potential use in developing new herbicidal drugs with improved selectivity and reduced toxicity.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mécanisme D'action
(S)-Fluroxypyr-meptyl exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It binds to auxin receptors in the target weeds, disrupting their normal growth processes. This leads to uncontrolled cell division and growth, ultimately causing the death of the weed. The compound specifically targets broadleaf weeds, leaving grasses and other monocots unaffected.
Comparaison Avec Des Composés Similaires
(S)-Fluroxypyr-meptyl is unique among herbicides due to its high selectivity and low toxicity. Similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another auxin-mimicking herbicide, but with broader spectrum activity.
Dicamba: Similar mode of action but less selective compared to this compound.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar herbicidal properties but with different chemical structure.
Propriétés
Numéro CAS |
851041-26-4 |
|---|---|
Formule moléculaire |
C15H21Cl2FN2O3 |
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
[(2S)-octan-2-yl] 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20)/t9-/m0/s1 |
Clé InChI |
OLZQTUCTGLHFTQ-VIFPVBQESA-N |
SMILES isomérique |
CCCCCC[C@H](C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
SMILES canonique |
CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


